Cirsimaritin is a natural product found in Achillea setacea, Artemisia xerophytica, and other organisms with data available.
See also: Tangerine peel (part of).
Cirsimaritin
CAS No.: 6601-62-3
VCID: VC21321487
Molecular Formula: C17H14O6
Molecular Weight: 314.29 g/mol
* For research use only. Not for human or veterinary use.

Description |
Cirsimaritin, also known as 4',5-dihydroxy-6,7-dimethoxyflavone or scrophulein, is a member of the class of compounds known as 7-o-methylated flavonoids. It is characterized by its chemical formula, C17H14O6, and CAS number, 6601-62-3 . This flavonoid is practically insoluble in water and exhibits weak acidity based on its pKa value . Cirsimaritin is found in various food items such as Italian oregano, lemon verbena, winter savory, and rosemary, making it a potential biomarker for the consumption of these products . Biological Activities of CirsimaritinCirsimaritin possesses a wide range of biological activities, including:
Analytical Methods for CirsimaritinThe analysis of cirsimaritin often involves high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection. This method is preferred for its flexibility and robustness in quantifying cirsimaritin in herbal extracts . The validation of such analytical methods is crucial for ensuring the accuracy and precision of cirsimaritin quantification. Table 1: Recovery Rates of Cirsimaritin Using HPLC/UV Method
The recovery rates indicate good accuracy and reliability of the analytical method used for cirsimaritin quantification . Pharmacological ApplicationsCirsimaritin's diverse biological activities make it a promising compound for various pharmacological applications:
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CAS No. | 6601-62-3 | ||||
Product Name | Cirsimaritin | ||||
Molecular Formula | C17H14O6 | ||||
Molecular Weight | 314.29 g/mol | ||||
IUPAC Name | 5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxychromen-4-one | ||||
Standard InChI | InChI=1S/C17H14O6/c1-21-14-8-13-15(16(20)17(14)22-2)11(19)7-12(23-13)9-3-5-10(18)6-4-9/h3-8,18,20H,1-2H3 | ||||
Standard InChIKey | ZIIAJIWLQUVGHB-UHFFFAOYSA-N | ||||
Canonical SMILES | COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)OC | ||||
Synonyms | 4',5-dihydroxy-6,7-dimethoxy-flavone 4',5-dihydroxy-6,7-dimethoxyflavone cirsimaritin skrofulein |
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PubChem Compound | 188323 | ||||
Last Modified | Aug 15 2023 |
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